REACTION_SMILES
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[CH2:29]([N+:30]([CH2:31][CH2:32][CH2:33][CH3:34])([CH2:35][CH2:36][CH2:37][CH3:38])[CH2:39][CH2:40][CH2:41][CH3:42])[CH2:43][CH2:44][CH3:45].[Cl:46][CH2:47][Cl:48].[Na+:23].[OH-:22].[OH2:49].[S:24]([O-:25])([OH:26])(=[O:27])=[O:28].[c:12]1([S:18](=[O:19])(=[O:20])[Cl:21])[cH:13][cH:14][cH:15][cH:16][cH:17]1.[nH:1]1[cH:2][cH:3][c:4]2[c:5]([CH:10]=[O:11])[cH:6][cH:7][cH:8][c:9]12>>[n:1]1([S:18]([c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)(=[O:19])=[O:20])[cH:2][cH:3][c:4]2[c:5]([CH:10]=[O:11])[cH:6][cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc2[nH]ccc12
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Name
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Type
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product
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Smiles
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O=Cc1cccc2c1ccn2S(=O)(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |